Home > Products > Screening Compounds P44906 > 2-(Piperazin-1-yl)quinoxaline
2-(Piperazin-1-yl)quinoxaline - 55686-91-4

2-(Piperazin-1-yl)quinoxaline

Catalog Number: EVT-387720
CAS Number: 55686-91-4
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Piperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The structure consists of a quinoxaline core substituted with a piperazine moiety, which enhances its pharmacological properties.

Source and Classification

2-(Piperazin-1-yl)quinoxaline can be synthesized through various chemical reactions involving quinoxaline derivatives and piperazine. It is classified under heterocyclic compounds, specifically as a piperazine derivative of quinoxaline. Quinoxalines are known for their diverse biological activities, making them significant in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Piperazin-1-yl)quinoxaline typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2-nitroaniline or other quinoxaline derivatives.
  2. Buchwald-Hartwig Cross-Coupling Reaction: This method is commonly employed to couple piperazine with a halogenated quinoxaline derivative. For instance, 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline can be reacted with piperazine using palladium catalysts under basic conditions at elevated temperatures .
  3. One-Pot Synthesis: Recent approaches have utilized one-pot reactions involving multiple components, such as formaldehyde and isatin, in the presence of nanocatalysts to streamline the synthesis process .

Technical Insights

The use of nanocatalysts has been shown to improve yields and reduce reaction times significantly. For example, magnetic nanoparticles have been employed in green synthesis methods to enhance the efficiency of the reaction while minimizing environmental impact .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(Piperazin-1-yl)quinoxaline features a quinoxaline ring (C8H6N2) fused with a piperazine ring (C4H10N2). The molecular formula can be represented as C12H14N4, with a molecular weight of approximately 218.27 g/mol.

  • Structural Characteristics:
    • Quinoxaline core: A bicyclic structure with nitrogen atoms at positions 1 and 4.
    • Piperazine moiety: A six-membered ring containing two nitrogen atoms at opposite positions.

Crystallographic studies have confirmed the solid-state structure through X-ray diffraction analysis, providing insights into bond lengths and angles that are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

2-(Piperazin-1-yl)quinoxaline can undergo various chemical transformations:

  • Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound can react with aldehydes or ketones in condensation reactions to form more complex structures .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods enables the introduction of diverse substituents on the quinoxaline ring, enhancing its pharmacological profile .

These reactions highlight the versatility of 2-(Piperazin-1-yl)quinoxaline as a scaffold for developing new therapeutic agents.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 2-(Piperazin-1-yl)quinoxaline largely depends on their biological targets:

  • Antitumor Activity: Research indicates that these compounds may interfere with cellular signaling pathways involved in cancer cell proliferation, possibly through inhibition of specific kinases or modulation of apoptotic pathways .
  • Antimicrobial Properties: The presence of both quinoxaline and piperazine moieties contributes to their ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells .

In vitro studies have demonstrated significant activity against various cancer cell lines, indicating their potential as lead compounds for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of electron-rich nitrogen atoms in the piperazine ring.

Data from spectral analysis (NMR, IR) confirm its structural integrity and purity post-synthesis .

Applications

Scientific Uses

2-(Piperazin-1-yl)quinoxaline derivatives are explored for various applications:

  1. Pharmaceutical Development: Investigated as potential anticancer agents due to their ability to inhibit tumor growth.
  2. Antimicrobial Agents: Evaluated for efficacy against bacterial strains and fungi, contributing to the search for new antibiotics.
  3. Research Tools: Utilized in biochemical assays to study enzyme activity and cellular processes related to cancer biology.
Synthetic Methodologies and Design Strategies for 2-(Piperazin-1-yl)quinoxaline Derivatives

Green Chemistry Approaches in Multi-Step Synthesis

The synthesis of 2-(piperazin-1-yl)quinoxaline derivatives has been revolutionized by green chemistry principles, focusing on atom economy, waste minimization, and energy efficiency. Traditional routes involving sequential nucleophilic substitutions often require toxic solvents (e.g., DMF) and high temperatures. Recent advancements replace these with aqueous ethanol or solvent-free conditions, reducing environmental impact while maintaining yields >85% [2] [10]. Key strategies include:

  • Solvent Selection: Ethanol/water mixtures (4:1 v/v) enable reflux reactions at 80°C, eliminating halogenated solvents.
  • Waste Reduction: Catalytic in situ activation of intermediates minimizes byproducts; reported E-factors (kg waste/kg product) dropped from 25 to <5 [9].
  • Energy Efficiency: Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 15 min at 120°C) [6].

Table 1: Green Solvent Comparison for Quinoxaline-Piperazine Conjugation

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)PMI*
Ethanol/H₂O (4:1)802.5886.2
Toluene1106.07818.7
Solvent-free1201.0923.1

*Process Mass Intensity: Total materials used (kg) / product (kg) [10]

These approaches align with the 12 Principles of Green Chemistry, enabling scalable and sustainable production [5] [9].

Nanocatalyst-Assisted One-Pot Cascade Reactions

Magnetic nanocatalysts have emerged as pivotal tools for synthesizing 2-(piperazin-1-yl)quinoxalines via one-pot cascades. Hercynite sulfaguanidine-functionalized nanoparticles (FeAl₂O₄@PTMS-sulfaguanidine-SA) exemplify this innovation [5] [9] [10]:

  • Catalyst Design: Sulfaguanidine-Schiff base layers grafted onto FeAl₂O₄ nanoparticles provide Brønsted acid sites (-SO₃H) for imine formation and cyclization. BET analysis confirms high surface area (≥150 m²/g), facilitating reactant adsorption [10].
  • Reaction Efficiency: The nanocatalyst enables a four-step sequence:
  • Oxidative cleavage of butyl-2,3-hydroxysuccinate to butyl-2-oxoacetate.
  • Cyclization with o-phenylenediamine to quinoxaline-2-ol.
  • Chlorination using POCl₃.
  • Piperazine conjugation under reflux.Overall yields reach 89–94% with catalyst loadings of 40 mg/mmol [10].
  • Reusability: Magnetic recovery allows 10 cycles with <5% activity loss, validated via TEM and XRD post-recycling [9].

Table 2: Nanocatalyst Performance in Quinoxaline Synthesis

Catalyst Loading (mg/mmol)Temperature (°C)Time (h)Yield (%)Turnovers (After 10 Cycles)
40803.094320
60802.593310
201004.081290

Multi-Component Reaction Systems for Structural Diversification

Multi-component reactions (MCRs) permit rapid structural diversification of 2-(piperazin-1-yl)quinoxalines by converging ≥3 reactants in a single vessel. The Mannich-type reaction is particularly impactful [5] [10]:

  • Mechanism: Quinoxaline-piperazine’s secondary amine attacks electrophilic iminium ions formed in situ from isatin and aldehydes, yielding N-Mannich bases (e.g., compounds 4b, 4c).
  • Scope: Reactions accommodate diverse inputs:
  • Electrophiles: Isatin, 5-bromoisatin, metformin-Schiff bases.
  • Nucleophiles: Piperazine, N-methylpiperazine.
  • Biological Correlations: Hybrids like 4b (5-bromoisatin-metformin conjugate) and 4c (5-chloroisatin-metformin) show IC₅₀ <1 μM against ovarian (SCOV3) and colon (HCT-116) cancer lines due to synergistic kinase inhibition [10].

Table 3: Representative MCR-Derived Quinoxaline Hybrids

CompoundComponentsAnti-Proliferative IC₅₀ (μM)Targets
4bQuinoxaline-piperazine + 5-Br-isatin + Metformin0.78 (HCT-116)c-Kit, P-glycoprotein
4cQuinoxaline-piperazine + 5-Cl-isatin + Metformin0.83 (SCOV3)c-Kit, P-glycoprotein
13da/14da*Benzimidazolylquinoxaline + 4-Fluorophenyl0.19 (A549)DNA, Topoisomerase II

*Regioisomeric mixture [8]

Bioisosteric Modifications Inspired by VEGFR-2 Inhibitors

Bioisosteric replacement of quinoline with quinoxaline in VEGFR-2 inhibitors exploits shared pharmacophoric features while enhancing synthetic flexibility. Key modifications include:- Pharmacophore Analysis: Type-II VEGFR-2 inhibitors (e.g., sorafenib) require:1. Heteroaromatic head (occupies ATP-binding site).2. Hydrophobic linker (spans hinge region).3. Hydrogen-bond donor/acceptor (interacts with DFG motif: Asp1044/Glu883).4. Hydrophobic tail (binds allosteric pocket) [1] [4].- Quinoxaline as Quinoline Bioisostere: Quinoxaline’s planar structure and hydrogen-bond accepting nitrogen mimic quinoline’s interactions with Cys919 and Glu917 in VEGFR-2. Derivatives like compound 11 (piperazinylquinoxaline-amide) achieve IC₅₀ = 0.19 μM against VEGFR-2, comparable to sorafenib (IC₅₀ = 0.08 μM) [4].- Linker Optimization: Replacing sorafenib’s urea linker with N-phenylacetamide improves solubility while maintaining key H-bonds to Glu885 and Asp1046 [4].

Table 4: Bioisosteric Modifications in VEGFR-2 Inhibitors

CompoundHeterocycleLinkerTailVEGFR-2 IC₅₀ (μM)
SorafenibPyridineUrea4-CH₃-piperazine0.08
Compound 11QuinoxalineN-PhenylacetamidePhenyl0.19
Sunitinib*PyrroleAcetamideDimethylamino0.01

*Type-I inhibitor reference [1] [4]

Piperazine Conjugation Techniques for Pharmacophore Optimization

Piperazine serves as a versatile spacer and pharmacophore enhancer in 2-(piperazin-1-yl)quinoxaline derivatives. Conjugation strategies include:

  • N-Alkylation: Quaternization of piperazine’s distal nitrogen with alkyl halides or acyl chlorides modulates log P values. For instance, N-acylation with phenylacetyl chloride lowers log P from 2.1 to 1.4, enhancing aqueous solubility [4] [8].
  • Schiff Base Formation: Condensation with aldehydes (e.g., 5-chloroisatin) yields imines that chelate metal ions in kinase ATP pockets, as seen in hybrids targeting c-Kit [10].
  • Role in Multi-Targeting: Piperazine’s basic nitrogen forms salt bridges with Asp1046 in VEGFR-2, while its flexibility enables optimal positioning of terminal pharmacophores (e.g., metformin in 4c) for P-glycoprotein inhibition [4] [10].

Table 5: Piperazine Conjugation Impact on Bioactivity

Conjugation MethodR Grouplog PVEGFR-2 IC₅₀ (μM)c-Kit Docking Score (kcal/mol)
N-AcylationPhenylacetyl1.40.60-9.2
N-Alkylation4-Fluorobenzyl2.30.38-10.1
Schiff Base5-Cl-isatin-metformin0.9N/A-12.7

Comprehensive Compound Index

Properties

CAS Number

55686-91-4

Product Name

2-(Piperazin-1-yl)quinoxaline

IUPAC Name

2-piperazin-1-ylquinoxaline

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2

InChI Key

RELPOLSGTUYMFR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.